molecular formula C23H29NO4S B2853429 N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034519-20-3

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No. B2853429
CAS RN: 2034519-20-3
M. Wt: 415.55
InChI Key: TYKVUXIPDRLPIK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a cyclopentyl group, a methoxyphenyl group, a methylsulfonylphenyl group, and a propanamide group. These groups could potentially give the compound a variety of chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups could potentially interact with each other through various non-covalent interactions, affecting the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the aromatic rings might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and the sulfone could make it somewhat soluble in polar solvents like water .

Scientific Research Applications

Stereochemical and Electronic Interaction Studies

Research on N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides has shown the existence of two pairs of diastereomers, indicating the significance of stereochemical and electronic interactions in such compounds. The study also highlights the importance of intramolecular hydrogen bonds and the stabilization of conformers through electrostatic and charge transfer interactions (Olivato et al., 2008).

Spectroscopic and Theoretical Studies

Another investigation into N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfonyl]propanamides revealed insights into their IR carbonyl band analysis and the presence of gauche conformers. This study contributes to understanding the molecular crowding and its impact on solvation, providing a basis for predicting the behavior of similar compounds (Olivato et al., 2009).

Quantum Chemical Studies

Quantum chemical studies on structurally related compounds have been conducted to evaluate their potential energy, highlighting the importance of non-bonded interactions, such as van der Waals and electrostatic, in determining the most energetically favorable conformations. This kind of study could be applicable for understanding the molecular properties of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide (Otuokere & Amaku, 2015).

Application in Drug Metabolism

Studies on selective androgen receptor modulators (SARMs) and their metabolism in rats provide insights into the pharmacokinetics, demonstrating how molecular properties influence drug absorption, clearance, and metabolic profile. Such research may offer relevant perspectives for the metabolic pathways and pharmacokinetic characteristics of this compound in biological systems (Wu et al., 2006).

Safety and Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties, as well as how it’s used. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it’s being developed as a pharmaceutical, for example, future studies might focus on testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4S/c1-28-20-10-8-19(9-11-20)23(15-3-4-16-23)17-24-22(25)14-7-18-5-12-21(13-6-18)29(2,26)27/h5-6,8-13H,3-4,7,14-17H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKVUXIPDRLPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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